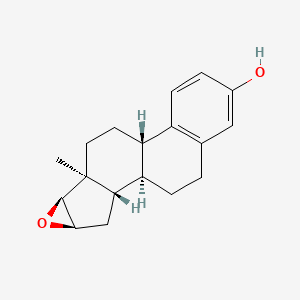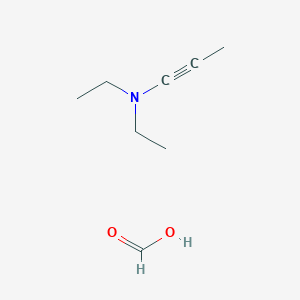
N,N-diethyl-1-propyn-1-amine; formic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a tertiary amine, characterized by the presence of a propynyl group attached to the nitrogen atom. Formic acid, on the other hand, is the simplest carboxylic acid with the formula HCOOH. When combined, these compounds form a complex that has various applications in organic synthesis and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-1-propyn-1-amine typically involves the alkylation of propargylamine with diethylamine. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The reaction can be represented as follows:
HC≡C-CH2NH2+(C2H5)2NH→HC≡C-CH2N(C2H5)2+NH3
Industrial Production Methods
In industrial settings, the production of N,N-diethyl-1-propyn-1-amine involves the use of continuous flow reactors to ensure high yield and purity. The reaction is typically catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is then subjected to distillation to separate the desired product from any impurities .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-1-propyn-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N,N-diethyl-1-propyn-1-imine.
Reduction: Reduction of the compound can yield N,N-diethyl-1-propylamine.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-, I-) and alkoxides (RO-) are used in substitution reactions.
Major Products Formed
Oxidation: N,N-diethyl-1-propyn-1-imine
Reduction: N,N-diethyl-1-propylamine
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N,N-diethyl-1-propyn-1-amine and its formic acid complex have several applications in scientific research:
Chemistry: Used as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology: Studied for their potential biological activity and interactions with enzymes.
Medicine: Investigated for their potential use in drug development and as therapeutic agents.
Industry: Used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of N,N-diethyl-1-propyn-1-amine involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form complexes with metal ions, which can catalyze various chemical reactions. The formic acid complex of the compound can undergo N-formylation reactions, where the formyl group is transferred to an amine, forming formamides .
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-2-propynylamine
- N,N-dimethyl-2-propynylamine
- N,N-diethyl-1-propylamine
Uniqueness
N,N-diethyl-1-propyn-1-amine is unique due to its propynyl group, which imparts distinct chemical properties compared to other similar compounds. The presence of the triple bond in the propynyl group allows for unique reactivity, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
N,N-diethylprop-1-yn-1-amine;formic acid |
InChI |
InChI=1S/C7H13N.CH2O2/c1-4-7-8(5-2)6-3;2-1-3/h5-6H2,1-3H3;1H,(H,2,3) |
InChI Key |
AMWHMNSEYSRMNK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C#CC.C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



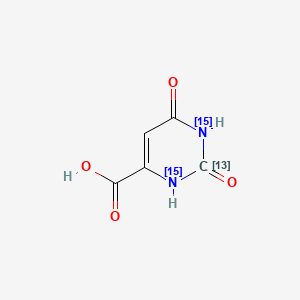
![3-Oxa-1,5,6,8-tetraazabicyclo[3.2.2]nonane](/img/structure/B14754893.png)
![[(2R)-2-(6-benzamidopurin-9-yl)-2-[(2R)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropan-2-yl]oxyethyl] benzoate](/img/structure/B14754894.png)
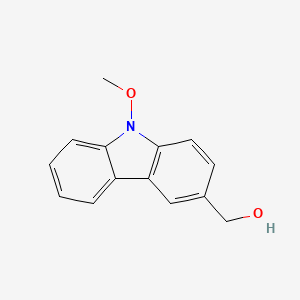
![N-[2-Amino-5-(diethylamino)phenyl]acetamide](/img/structure/B14754898.png)
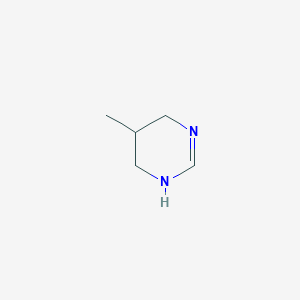
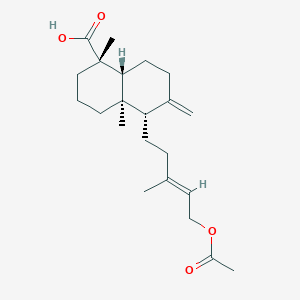
![10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14754904.png)
![6-Chloro-5-methoxybenzo[d]isoxazole](/img/structure/B14754906.png)
![(1R,5S)-N-cyclopropyl-7-[4-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]phenyl]-N-[(2,3-dimethylphenyl)methyl]-3,9-diazabicyclo[3.3.1]non-6-ene-6-carboxamide;methanesulfonic acid](/img/structure/B14754914.png)
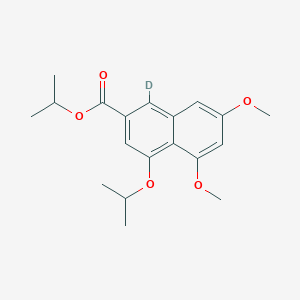
![2-Ethoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14754932.png)
